molecular formula C10H10N2 B8494659 5-(prop-1-en-2-yl)-1H-indazole

5-(prop-1-en-2-yl)-1H-indazole

Cat. No.: B8494659
M. Wt: 158.20 g/mol
InChI Key: WLJAWTGDWNIVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(prop-1-en-2-yl)-1H-indazole is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

5-prop-1-en-2-yl-1H-indazole

InChI

InChI=1S/C10H10N2/c1-7(2)8-3-4-10-9(5-8)6-11-12-10/h3-6H,1H2,2H3,(H,11,12)

InChI Key

WLJAWTGDWNIVGN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC2=C(C=C1)NN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of prop-1-en-2-ylboronic acid (1.2 g), 5-bromo-1H-indazole (1.0 g, 5.1 mmol), Pd(dba)2 (0.04 g, 0.07 mmol), X-phos (0.04 g, 0.08 mmol) and Cs2CO3 (3.0 g, 9.2 mmol) in a mixture of 30 mL of DMF and 5 mL of water was stirred at 130° C. under nitrogen for 8 hours. The solvent was removed under reduced pressure and the residue was purified by silica gel chromatography (200-300 mesh, eluting with a mixture of ethyl acetate and petroleum ether (1:5, v/v) to give a 2:3 mixture 5-(prop-1-en-2-yl)-1H-indazole and 1H-indazole (0.9 g). The crude mixture was used into the next step without further purification. LCMS: (M+H)+=159; 1H NMR (300 MHz, DMSO): δ 8.08 (s, 1H), 7.81-7.80 (m, 1H), 7.62 (dd, 1H, J1=8.7 Hz, J2=1.5 Hz), 7.53-7.46 (m, 1H), 5.40-5.39 (m, 1H), 5.12-5.11 (m, 1H), 2.24 (s, 3H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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